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Compound of Interest

Compound Name: 1-Butyl-2-cyclohexen-1-ol

Cat. No.: B15431045

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for 1-Butyl-2-
cyclohexen-1-ol, a valuable intermediate in organic synthesis. Due to the limited availability of
direct experimental spectra for this compound in public databases, this document presents a
comprehensive analysis based on the known spectral characteristics of structurally related
analogs. This guide is intended for researchers, scientists, and professionals in drug
development and chemical manufacturing.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 1-Butyl-2-cyclohexen-1-ol. These predictions are
derived from the analysis of analogous compounds, including 2-cyclohexen-1-ol, 1-
butylcyclohexanol, and 1-butyl-1-cyclohexene.

Table 1: Predicted *H NMR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.8-6.0 m 1H =CH- (vinyl)
~5.6-5.8 m 1H =CH- (vinyl)
~2.0-2.2 m 2H Allylic CHz
~1.8-2.0 m 1H OH
~15-1.7 m 4H Cyclohexene CH2
~1.2-15 m 4H Butyl CHz
~0.9 t 3H Butyl CHs

Table 2: Predicted **C NMR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol

Solvent: CDCIz

Chemical Shift (o, ppm) Assignment

~130-135 =CH- (vinyl)

~125-130 =CH- (vinyl)

~ 70-75 C-OH (quaternary)

~ 35-40 Allylic CH2

~ 25-35 Butyl CHz / Cyclohexene CH:2
~ 22-25 Butyl CHz

~14 Butyl CHs

Table 3: Predicted IR Spectral Data for 1-Butyl-2-
cyclohexen-1-ol
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Wavenumber (cm~?) Intensity Assignment

~ 3600-3200 Broad O-H stretch (alcohol)
~ 3100-3000 Medium =C-H stretch (vinyl)

~ 3000-2850 Strong C-H stretch (aliphatic)
~ 1650 Medium C=C stretch (alkene)
~1100-1000 Strong C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Butyl-2-cyclohexen-1-ol

lonization Mode: Electron lonization (El)

m/z Predicted Identity of Fragment
154 [M]* (Molecular lon)

136 [M - H20]*

97 [M - CaHo]* (Loss of butyl group)
81 [CeHo]* (Cyclohexenyl cation)

57 [CaHo]* (Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a

liquid alcohol sample such as 1-Butyl-2-cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of
deuterated chloroform (CDCIs).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& 0.00 ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a sufficient number of scans should be averaged to obtain a
good signal-to-noise ratio. For 33C NMR, a larger number of scans will be necessary due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. A background spectrum of the clean salt plates
should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or dichloromethane) into the mass spectrometer via direct infusion or through a
gas chromatography (GC) system for separation from any impurities.

lonization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of
approximately 40-200 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A generalized workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Butyl-2-cyclohexen-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431045#1-butyl-2-cyclohexen-1-ol-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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